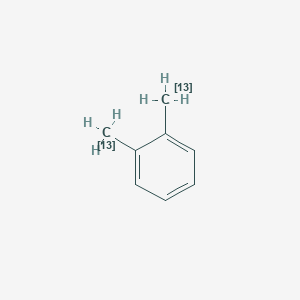

1,2-Diméthyl-13C2-benzène

Vue d'ensemble

Description

1,2-Dimethyl-13C2-benzene is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 108.15 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Dimethyl-13C2-benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethyl-13C2-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-13C2-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des structures métallo-organiques (MOF)

Le 1,2-Diméthyl-13C2-benzène peut être utilisé dans la synthèse des structures métallo-organiques (MOF). Les MOF sont des composés cristallins constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques. Ils sont connus pour leur forte porosité et leur grande surface, ce qui les rend utiles dans une variété d'applications .

Capture du dioxyde de carbone (CO2)

Les MOF synthétisés à partir du this compound ont montré une excellente capacité d'adsorption du CO2. Cela les rend adaptés aux applications de capture et de stockage du carbone, une technologie clé pour réduire les émissions de gaz à effet de serre .

Séparation des gaz

La forte porosité des MOF permet également une adsorption sélective des gaz. Cette propriété peut être utilisée dans les procédés de séparation des gaz, comme la séparation du CO2 de l'azote .

Industrie chimique

Le this compound est utilisé dans l'industrie chimique pour la production de divers produits chimiques. Il peut être utilisé comme matière de départ dans la synthèse d'autres composés .

Études thermodynamiques

Les propriétés thermodynamiques du this compound peuvent être étudiées pour une meilleure compréhension de son comportement dans différentes conditions. Ces informations peuvent être utiles dans divers domaines, notamment la science des matériaux, le génie chimique et la chimie physique .

Mécanisme D'action

Safety and Hazards

“1,2-Dimethyl-13C2-benzene” is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1,2-Dimethyl-13C2-benzene are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-13C2-benzene vary with different dosages in animal models

Metabolic Pathways

1,2-Dimethyl-13C2-benzene is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1,2-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480402 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116599-62-3 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116599-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)